2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene
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Overview
Description
2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene is a unique organophosphorus compound characterized by its phosphirene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene typically involves the reaction of 2,4,6-trimethylphenylphosphine with 2,3-dimethyl-1,3-butadiene. This reaction is carried out under controlled conditions to ensure the formation of the phosphirene ring. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphirene ring to other phosphorus-containing compounds.
Substitution: The compound can undergo substitution reactions where the phosphirene ring is retained, but other substituents are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphorus compounds, and substituted phosphirenes.
Scientific Research Applications
2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying phosphorus-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific electronic and catalytic properties.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene exerts its effects involves its ability to coordinate with metal centers and participate in various catalytic cycles. The phosphirene ring can interact with molecular targets through its phosphorus atom, which can donate electron density to form stable complexes. These interactions are crucial in catalytic processes where the compound acts as a ligand to facilitate reactions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1,3-butadiene: A precursor in the synthesis of the phosphirene compound.
2,4,6-Trimethylphenylphosphine: Another precursor used in the synthesis.
Phosphine oxides: Oxidized derivatives of the phosphirene compound.
Uniqueness
What sets 2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene apart from similar compounds is its unique phosphirene ring structure, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in catalysis and material science applications where such properties are desirable .
Properties
CAS No. |
137787-47-4 |
---|---|
Molecular Formula |
C13H17P |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2,3-dimethyl-1-(2,4,6-trimethylphenyl)phosphirene |
InChI |
InChI=1S/C13H17P/c1-8-6-9(2)13(10(3)7-8)14-11(4)12(14)5/h6-7H,1-5H3 |
InChI Key |
WFFZVFLPVKJHJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P2C(=C2C)C)C |
Origin of Product |
United States |
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